molecular formula C7H6INO3 B6253137 (5-iodo-2-nitrophenyl)methanol CAS No. 150022-33-6

(5-iodo-2-nitrophenyl)methanol

Cat. No.: B6253137
CAS No.: 150022-33-6
M. Wt: 279
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Description

(5-Iodo-2-nitrophenyl)methanol (CAS 150022-33-6) is a valuable aromatic building block in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C 7 H 6 INO 3 and a molecular weight of 279.03 g/mol , features two highly versatile functional groups: an alcohol and an iodine substituent on a nitrobenzene ring. This unique structure makes it a crucial intermediate for constructing more complex molecules. The iodine atom is an excellent site for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the introduction of diverse carbon chains or aromatic systems. Concurrently, the benzylic alcohol can be readily oxidized or further functionalized. Research into similar 5-iodo-substituted benzene compounds highlights their application in the efficient, large-scale synthesis of specialized organic molecules like benzohydrazides, underscoring the utility of this chemical scaffold . As a reagent, it is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, and note that this product may require cold-chain transportation to preserve its stability .

Properties

CAS No.

150022-33-6

Molecular Formula

C7H6INO3

Molecular Weight

279

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategies for 5 Iodo 2 Nitrophenyl Methanol

Established Synthetic Routes to (5-iodo-2-nitrophenyl)methanol

The preparation of this compound can be approached through various established synthetic strategies, including the reduction of carboxylic acid precursors, derivatization from halogenated nitrobenzene (B124822) precursors, and multi-step synthesis from simpler aromatic building blocks.

Reduction of Carboxylic Acid Precursors (e.g., 5-iodo-2-nitrobenzoic acid)

A common and direct method for the synthesis of this compound involves the reduction of the corresponding carboxylic acid, 5-iodo-2-nitrobenzoic acid. This transformation requires a reducing agent capable of converting a carboxylic acid to a primary alcohol without affecting the nitro and iodo groups present on the aromatic ring.

Commonly employed reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃) complexes. ic.ac.ukmasterorganicchemistry.comresearchgate.netadichemistry.comorganic-chemistry.org Lithium aluminum hydride is a potent reducing agent that readily reduces carboxylic acids to alcohols. masterorganicchemistry.comadichemistry.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.com

Alternatively, borane-tetrahydrofuran (B86392) complex (BH₃-THF) or borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) are effective reagents for the selective reduction of carboxylic acids in the presence of other functional groups. organic-chemistry.orgacs.org This method is often preferred due to its milder reaction conditions and higher chemoselectivity. A representative reaction involves dissolving 5-iodo-2-nitrobenzoic acid in dry THF, followed by the slow addition of the borane complex at a controlled temperature. beilstein-journals.org After the reaction is complete, a workup procedure is necessary to decompose the borate (B1201080) ester intermediate and isolate the desired alcohol.

PrecursorReducing AgentSolventGeneral Conditions
5-iodo-2-nitrobenzoic acidLithium Aluminum Hydride (LiAlH₄)Anhydrous Diethyl Ether or THFStirring under inert atmosphere, followed by aqueous workup
5-iodo-2-nitrobenzoic acidBorane-THF complex (BH₃-THF)Anhydrous Tetrahydrofuran (THF)Controlled temperature, followed by quenching and extraction
5-iodo-2-nitrobenzoic acidBorane-dimethyl sulfide (BH₃·SMe₂)Anhydrous Tetrahydrofuran (THF)Typically at room temperature, followed by workup

Derivatization from Halogenated Nitrobenzene Precursors

Another synthetic approach involves the derivatization of a suitably halogenated nitrobenzene precursor. A key strategy in this category is the use of an iodine-magnesium exchange reaction to form a Grignard reagent, which can then react with an electrophile to introduce the hydroxymethyl group.

For instance, a plausible route could start from a dihalogenated nitrobenzene, such as 2,5-diiodonitrobenzene. Treatment of this precursor with a Grignard reagent like phenylmagnesium chloride can selectively induce an iodine-magnesium exchange at the more reactive iodine position. The resulting organomagnesium intermediate can then be reacted with a suitable electrophile, such as formaldehyde (B43269) or a protected form thereof, to install the hydroxymethyl group. A similar strategy has been successfully employed in the synthesis of related nitroaryl methanols. wiley-vch.de

Multi-step Synthesis from Simple Aromatic Building Blocks

The synthesis of this compound can also be achieved through a multi-step sequence starting from simpler aromatic compounds. The order of introduction of the substituents onto the aromatic ring is critical to ensure the desired regiochemistry. lumenlearning.com

A potential synthetic pathway could commence with the nitration of a suitable benzene (B151609) derivative, followed by iodination, and finally, the introduction or modification of a functional group to yield the target alcohol. For example, one could envision a synthesis starting from nitrobenzene. Due to the meta-directing nature of the nitro group, direct iodination would not lead to the desired substitution pattern. lumenlearning.com A more strategic approach would be to introduce the substituents in a different order or to utilize a starting material that already possesses the desired substitution pattern, which is then elaborated.

A plausible, albeit longer, route could involve the following conceptual steps:

Nitration: Introduction of a nitro group onto an appropriate benzene derivative.

Iodination: Introduction of an iodine atom at the desired position. This can be achieved through various methods, including the use of iodine in the presence of an oxidizing agent.

Functional Group Interconversion: Conversion of a pre-existing functional group into the required hydroxymethyl group. This could involve, for example, the reduction of a formyl group or a carboxylic acid group, which itself was introduced through a specific reaction such as the Vilsmeier-Haack reaction or by oxidation of a methyl group.

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

The efficiency and yield of the synthesis of this compound can be significantly influenced by the careful optimization of reaction conditions. Key parameters that can be fine-tuned include the choice of catalyst, ligand design, solvent, temperature, and reaction time.

Catalyst Screening and Ligand Design for Improved Efficiency

In synthetic routes that employ catalytic steps, such as certain cross-coupling reactions or reductions, the choice of catalyst and associated ligands is paramount. While the direct synthesis of this compound may not always involve catalysis, multi-step sequences or alternative derivatization methods might.

For instance, if a carbon-carbon bond-forming reaction were used to introduce the hydroxymethyl precursor, a palladium-catalyzed cross-coupling reaction could be a possibility. In such a scenario, screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a variety of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands would be crucial to identify the most active and selective catalytic system. The electronic and steric properties of the ligand can have a profound impact on the reaction outcome.

In the context of reduction reactions, while stoichiometric reducing agents are common, catalytic hydrogenation could be an alternative. In such cases, screening of catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel would be necessary. The choice of catalyst would need to be carefully considered to avoid undesired reduction of the nitro group or hydrodehalogenation.

Solvent Effects and Reaction Medium Engineering

The solvent can play a critical role in the synthesis of this compound, influencing reactant solubility, reaction rates, and even product selectivity.

In the reduction of 5-iodo-2-nitrobenzoic acid with borane, for example, anhydrous tetrahydrofuran (THF) is a common choice due to its ability to dissolve the reactants and its compatibility with the reducing agent. beilstein-journals.org The use of other ethereal solvents could be explored to potentially enhance the reaction rate or simplify the workup procedure.

For reactions involving Grignard reagents, such as the derivatization from halogenated precursors, the choice of an anhydrous ether solvent like diethyl ether or THF is essential to ensure the stability and reactivity of the organometallic intermediate. The polarity and coordinating ability of the solvent can affect the rate of Grignard reagent formation and its subsequent reactions.

The following table summarizes the potential impact of solvent choice on different synthetic steps:

Synthetic StepCommon SolventsPotential Optimization Strategy
Reduction of Carboxylic AcidTetrahydrofuran (THF), Diethyl EtherScreening of other aprotic, anhydrous solvents to improve solubility and reaction rate.
Grignard-based DerivatizationDiethyl Ether, Tetrahydrofuran (THF)Investigating solvent mixtures or additives to enhance Grignard reagent formation and stability.
Iodination ReactionsAcetic Acid, WaterExploring different solvent systems to improve the selectivity and ease of product isolation.

By systematically investigating these parameters, the synthesis of this compound can be optimized to achieve higher yields, improved purity, and more efficient reaction profiles.

Novel Synthetic Approaches and Green Chemistry Considerations

Recent advances in synthetic chemistry have emphasized the development of more efficient, safer, and environmentally benign methodologies. Photochemistry, flow chemistry, and biocatalysis represent key areas of innovation applicable to the synthesis of complex molecules like this compound.

While specific photochemical methods for the direct synthesis of this compound are not reported, the photochemistry of the closely related 2-nitrobenzyl alcohol scaffold is well-studied. Research shows that 2-nitrobenzyl alcohols undergo an intramolecular redox reaction upon UV irradiation. cdnsciencepub.comnih.gov This process typically does not form the alcohol but rather transforms it into a 2-nitroso-carbonyl compound.

The general mechanism involves the excitation of the nitro group, followed by intramolecular hydrogen atom abstraction from the benzylic alcohol group. researchgate.net This leads to the formation of a biradical intermediate that rearranges to yield the final products. For example, irradiation of 2-nitrobenzyl alcohol yields 2-nitrosobenzaldehyde with quantum yields of approximately 60% in various solvents. nih.govresearchgate.net

This known photoreactivity is a critical consideration for any synthetic or purification step involving this compound, as exposure to light could lead to its degradation. Conversely, this inherent reactivity could be harnessed for subsequent transformations of the title compound in multi-step synthetic sequences. researchgate.netacs.org

CompoundPhotochemical TransformationProductReference
2-Nitrobenzyl alcoholIntramolecular Redox Reaction2-Nitrosobenzaldehyde nih.gov
1-(2-Nitrophenyl)ethanolIntramolecular Redox Reaction2-Nitrosoacetophenone nih.gov

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than a batch reactor, offers significant advantages for the synthesis of nitroaromatic compounds. europa.eu These benefits include superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and the potential for automation and scalability. thieme-connect.de

Although a specific flow-based synthesis for this compound has not been detailed in the literature, the key reactions for its synthesis (e.g., nitration, iodination, and reduction) are well-suited for flow chemistry. For instance, nitration reactions are often highly exothermic; a flow reactor allows for precise temperature control, preventing runaway reactions and improving product selectivity. europa.eu Similarly, the reduction of a nitro-aldehyde precursor could be performed in a packed-bed reactor containing a solid-supported reducing agent, allowing for a streamlined process with easy product isolation. uc.pt The reaction of p-nitrobenzoic acid with diphenyldiazomethane has been successfully transferred from batch to flow mode, demonstrating the feasibility of handling related compounds in continuous systems. youtube.com

The potential benefits of applying flow chemistry to the synthesis of this compound are summarized below.

Synthetic StepAdvantage of Flow Chemistry
Nitration Enhanced safety, superior temperature control, reduced risk of over-nitration.
Reduction Efficient mixing, potential for immobilized catalysts/reagents, improved process control.
Overall Process Potential for multi-step, continuous synthesis without isolation of intermediates; improved reproducibility and scalability. mit.edu

Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity and mild, environmentally friendly reaction conditions. tudelft.nl For the synthesis of this compound, a key precursor is the corresponding aldehyde, 5-iodo-2-nitrobenzaldehyde (B3208994). The reduction of this aldehyde to the target alcohol is an ideal candidate for biocatalysis.

Enzymes such as alcohol dehydrogenases (ADHs) or other oxidoreductases could catalyze this reduction with high chemo- and stereoselectivity, operating at or near ambient temperature and pressure in aqueous media. This approach avoids the use of harsh chemical reducing agents and organic solvents, aligning with the principles of green chemistry.

Furthermore, enzymes could be employed for the synthesis of precursors further up the synthetic chain. For example, nitroreductases are capable of reducing aromatic nitro groups, a transformation that could be strategically employed in a synthetic route. google.com While specific enzymatic routes to this compound or its direct precursors are not yet established in the literature, the vast library of known enzymes provides a powerful toolkit for developing such green synthetic pathways. nih.govnih.gov

Biocatalytic ApproachPotential Application in SynthesisGreen Chemistry Advantage
Alcohol Dehydrogenase (ADH) Reduction of 5-iodo-2-nitrobenzaldehyde to this compound.High selectivity, mild conditions (ambient temp/pressure), use of water as a solvent, avoids metal hydrides.
Nitroreductase Selective reduction of a dinitro- precursor if such a synthetic route were designed.High chemoselectivity, biodegradable catalyst.

Reactivity and Mechanistic Investigations of 5 Iodo 2 Nitrophenyl Methanol

Photoreactivity and Photoisomerization Mechanisms

The ortho-nitrobenzyl scaffold, to which (5-iodo-2-nitrophenyl)methanol belongs, is a well-known photoremovable protecting group. Upon irradiation with UV light, the compound undergoes an intramolecular redox reaction, leading to the cleavage of the benzylic C-O bond and the release of a protected molecule, or in this case, rearrangement to a new chemical entity.

The widely accepted mechanism for the photoreaction of 2-nitrobenzyl alcohols begins with the absorption of a photon, which excites the nitro group. researchgate.net The excited nitro group then abstracts a hydrogen atom from the adjacent benzylic methylene (B1212753) group, forming a transient biradical species. This is followed by a rapid rearrangement to an aci-nitro intermediate. nih.govacs.org

The reaction pathway can be summarized as follows:

Photoexcitation: The 2-nitro group absorbs UV light.

Intramolecular H-Abstraction: The excited nitro group abstracts a hydrogen from the adjacent methanol (B129727) group.

Aci-nitro Intermediate Formation: A transient aci-nitro tautomer is formed.

Rearrangement: The aci-nitro intermediate rearranges, leading to the formation of 5-iodo-2-nitrosobenzaldehyde and water.

While specific kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, the general characteristics of 2-nitrobenzyl alcohol photoreactions provide significant insight. The efficiency of these photochemical processes is often described by the quantum yield (Φ), which represents the number of molecules undergoing a specific reaction per photon absorbed. For parent compounds like 2-nitrobenzyl alcohol and 1-(2-nitrophenyl)ethanol, quantum yields for the formation of the corresponding nitroso-carbonyl compounds are reported to be around 60% (Φ ≈ 0.6). researchgate.netnih.gov

Substituents on the aromatic ring can significantly alter the photoreactivity of 2-nitrobenzyl compounds by influencing their electronic properties and, consequently, the stability of the excited state and intermediates. The effect of a substituent is generally related to its electron-donating or electron-withdrawing nature.

Electron-donating groups (EDGs): These groups, such as methoxy (B1213986) or amino, can increase the rate of photoreaction. They stabilize the positive charge that develops on the benzylic carbon during the proposed fragmentation of intermediates. rsc.org

Electron-withdrawing groups (EWGs): These groups, such as cyano or a second nitro group, generally decrease the quantum yield and the rate of photoreaction.

In this compound, the key substituent is the iodine atom at the 5-position. Halogens like iodine exert a dual electronic effect: they are electron-withdrawing through the inductive effect (-I) and weakly electron-donating through the resonance effect (+R). For halogens, the inductive effect typically dominates, making the iodo group a net deactivating substituent. This deactivating nature would be expected to decrease the photoreactivity of this compound compared to the unsubstituted 2-nitrobenzyl alcohol.

Table 1: General Influence of Aromatic Ring Substituents on the Photoreactivity of o-Nitrobenzyl Compounds

Substituent TypeExample GroupsGeneral Effect on Photoreaction RatePresumed Mechanism of Influence
Electron-Donating-OCH₃, -NH₂, -CH₃Increases RateStabilization of positively charged intermediates. rsc.org
Electron-Withdrawing-CN, -NO₂, -CF₃Decreases RateDestabilization of the excited state or key intermediates.
Halogens-F, -Cl, -Br, -IGenerally Decreases RateDominant electron-withdrawing inductive effect.

Transformations Involving the Nitro Group

The nitro group is one of the most versatile functional groups in organic synthesis, primarily due to its ability to be reduced to various other nitrogen-containing functionalities.

The reduction of the aromatic nitro group in this compound can be achieved using a wide array of reagents and conditions, leading to different products such as amines, hydroxylamines, or azo compounds. The choice of reductant is crucial for achieving the desired product and for maintaining the integrity of the other functional groups (iodo and alcohol).

Common methods for the reduction of aryl nitro compounds to the corresponding aniline (B41778) (amine) include:

Catalytic Hydrogenation: This is a highly efficient method, often employing catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) with hydrogen gas. nih.govorganic-chemistry.org However, a significant drawback of Pd/C is its tendency to cause dehalogenation, which would lead to the undesired loss of the iodine atom. Raney nickel is often a suitable alternative catalyst that can reduce the nitro group while leaving aryl halides intact. nih.gov

Metal-Acid Systems: The use of easily oxidized metals in acidic media is a classic and reliable method. rsc.org Common combinations include tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). Zinc (Zn) in acetic acid also provides a mild and effective reduction. nih.gov

Other Reagents: Tin(II) chloride (SnCl₂) is a mild reducing agent capable of selectively reducing nitro groups in the presence of other reducible functionalities. researchgate.net Sodium hydrosulfite can also be used for this transformation. organic-chemistry.org

Partial reduction of the nitro group to a hydroxylamine (B1172632) can be accomplished using controlled conditions, such as zinc dust in an aqueous solution of ammonium (B1175870) chloride. organic-chemistry.org

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent / ConditionPrimary ProductAdvantagesPotential Disadvantages for this compound
H₂, Pd/CAmineHigh efficiency, clean reaction. nih.govHigh risk of dehalogenation (loss of iodine). nih.gov
H₂, Raney NickelAmineReduces nitro group without dehalogenation. nih.govRequires handling of H₂ gas and pyrophoric catalyst.
Fe, HClAmineInexpensive, effective, widely used. rsc.orgRequires acidic conditions and workup to remove metal salts.
SnCl₂AmineMild, chemoselective. researchgate.netStoichiometric amounts of tin salts are produced.
Zn, NH₄ClHydroxylamineAllows for partial reduction. organic-chemistry.orgReaction conditions need careful control to avoid over-reduction.
Na₂S₂O₄ (Sodium Hydrosulfite)AmineWorks in aqueous solutions. organic-chemistry.orgCan sometimes be sluggish.

The ortho-positioning of the nitro and methanol groups in this compound provides a scaffold for intramolecular cyclization reactions, typically under reductive conditions. The reduction of the nitro group to an intermediate stage, such as a nitroso or hydroxylamine functionality, can be followed by an intramolecular condensation with the adjacent alcohol group to form a heterocyclic ring system.

A prominent example of such a transformation is the synthesis of 2,1-benzisoxazoles, also known as anthranils. This can occur through an internal oxidation-reduction reaction where an oxygen atom from the nitro group effectively adds to the benzylic carbon, followed by the elimination of water. rsc.org Alternatively, a controlled chemical reduction of the nitro group to the hydroxylamine stage, followed by acid- or base-mediated cyclization, can yield a 1,3-dihydro-2,1-benzisoxazole. nih.gov The specific product depends heavily on the reaction conditions and the oxidation state of the nitrogen atom when cyclization occurs. These cyclization strategies are valuable in synthetic chemistry for constructing complex heterocyclic molecules from readily available nitroaromatics. nih.gov

Reactions at the Iodinated Aromatic Ring

The carbon-iodine bond on the aromatic ring is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions and nucleophilic substitution pathways.

Aryl iodides are highly effective electrophiles in palladium- or nickel-catalyzed cross-coupling reactions due to the relatively weak C-I bond, which facilitates oxidative addition to the metal center. This compound is an excellent substrate for such transformations, allowing for the formation of a new carbon-carbon bond at the C5 position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. harvard.edulibretexts.orgorganic-chemistry.org The reaction is widely used due to the stability and low toxicity of the boronic acid reagents. harvard.edu The general mechanism involves oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronate species and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org

Hiyama Coupling: The Hiyama coupling utilizes an organosilane as the nucleophilic coupling partner. beilstein-journals.orgwikipedia.org A key step in this reaction is the activation of the organosilane, which is typically achieved using a fluoride (B91410) source (like TBAF) or a base to form a hypervalent silicon species that facilitates transmetalation to the palladium center. organic-chemistry.org

Negishi Coupling: In the Negishi coupling, an organozinc reagent serves as the nucleophile. wikipedia.orgorganic-chemistry.org This reaction is known for its high reactivity and functional group tolerance. wikipedia.org The mechanism follows the standard catalytic cycle of oxidative addition, transmetalation with the organozinc compound, and reductive elimination. wikipedia.org Palladium catalysts are common, though nickel catalysts are also employed. wikipedia.org

Below is a table summarizing typical conditions for these cross-coupling reactions as they would apply to this compound.

ReactionCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)
Suzuki Arylboronic AcidPd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄Dioxane/H₂O60-100
Hiyama AryltrimethoxysilanePdCl₂(PPh₃)₂ (3-5)-TBAFTHF60-80
Negishi Arylzinc ChloridePd(P(t-Bu)₃)₂ (1-3)--THF/DMF25-70

The substitution of the iodide on the aromatic ring by a nucleophile is a feasible pathway for this compound. This reactivity is significantly enhanced by the presence of the strongly electron-withdrawing nitro group positioned ortho to the iodine atom. This group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.

The reaction proceeds via a bimolecular addition-elimination mechanism (SNAr). The key steps are:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the iodine, leading to the formation of a resonance-stabilized carbanion intermediate (Meisenheimer complex). The negative charge is delocalized onto the ortho and para positions, and importantly, onto the oxygen atoms of the nitro group.

Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the iodide ion, which is a good leaving group.

This pathway allows for the introduction of various nucleophiles, such as alkoxides, amines, and thiolates, directly onto the aromatic ring. The rate of reaction is highly dependent on the strength of the nucleophile and the ability of the solvent to stabilize the charged intermediate.

Electrophilic aromatic substitution (EAS) on the this compound ring is generally not a viable synthetic route. The aromatic ring is strongly deactivated by the presence of two powerful electron-withdrawing groups: the nitro group (-NO₂) and the iodo group (-I).

The nitro group is one of the strongest deactivating groups due to both its strong inductive effect (-I) and resonance effect (-M), which withdraw electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles.

The iodo group also deactivates the ring through its inductive effect.

These deactivating effects mean that forcing conditions would be required for any electrophilic substitution to occur, which would likely lead to degradation of the starting material or other unwanted side reactions. Therefore, functionalization of the aromatic ring is preferentially achieved via the cross-coupling or nucleophilic substitution reactions described above.

Reactions of the Hydroxyl Group

The primary benzylic alcohol functionality in this compound is a versatile handle for a range of chemical modifications, including esterification, etherification, and oxidation.

The hydroxyl group can be readily converted into ester and ether linkages using standard synthetic protocols.

Esterification: This transformation can be achieved through several methods. The Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a common approach. masterorganicchemistry.com Alternatively, for higher yields and milder conditions, the alcohol can be treated with more reactive acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct.

Etherification: The formation of an ether from the benzylic alcohol can be accomplished via reactions like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Direct dehydrative etherification using acid catalysts is also possible, particularly for forming symmetrical ethers. acs.orgscirp.org More recent methods utilize iron or other metal catalysts to facilitate the cross-etherification between two different alcohols. acs.orgresearchgate.net

The table below outlines representative conditions for these transformations.

ReactionReagent(s)Catalyst/BaseSolventProduct Type
Esterification Acetic AnhydridePyridineDichloromethaneAcetate Ester
Esterification Benzoyl ChlorideTriethylamineTHFBenzoate Ester
Etherification NaH, then CH₃I-THFMethyl Ether
Etherification Benzyl (B1604629) AlcoholFe(OTf)₃DichloromethaneSymmetrical Dibenzyl Ether

The primary alcohol group of this compound can be selectively oxidized to either the corresponding aldehyde (5-iodo-2-nitrobenzaldehyde) or carboxylic acid (5-iodo-2-nitrobenzoic acid), depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: To stop the oxidation at the aldehyde stage, milder and more selective oxidizing agents are required. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for this purpose. Catalytic methods, for instance, using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant like sodium hypochlorite, are also highly effective and prevent over-oxidation to the carboxylic acid. beilstein-journals.org

Oxidation to Carboxylic Acid: Stronger oxidizing agents will typically convert the primary alcohol directly to the carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and sulfuric acid, also known as the Jones reagent), or a two-step, one-pot procedure involving TEMPO/NaOCl followed by sodium chlorite (B76162) (NaClO₂). acs.org

The following table summarizes various conditions for the oxidation of the benzyl alcohol functionality.

Desired ProductOxidizing Agent(s)SolventTemp. (°C)
Aldehyde Pyridinium Chlorochromate (PCC)Dichloromethane25
Aldehyde Dess-Martin Periodinane (DMP)Dichloromethane25
Aldehyde TEMPO (cat.), NaOClDichloromethane/H₂O0-25
Carboxylic Acid KMnO₄, NaOHH₂O80-100
Carboxylic Acid CrO₃, H₂SO₄ (Jones Reagent)Acetone0-25

Derivatization for Functionalization (e.g., Mitsunobu reaction)

The hydroxyl group of this compound serves as a key site for derivatization, enabling the introduction of a wide array of functional groups and the construction of more complex molecular architectures. A particularly powerful method for achieving this functionalization is the Mitsunobu reaction. This reaction facilitates the conversion of primary and secondary alcohols into esters, ethers, azides, and other derivatives through a redox-condensation process.

The general mechanism of the Mitsunobu reaction involves the activation of the alcohol with a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds through the formation of an oxyphosphonium salt, which is a good leaving group. Subsequent nucleophilic attack by a pronucleophile, such as a carboxylic acid, phenol (B47542), or imide, results in the displacement of the activated hydroxyl group and the formation of the desired derivative. A notable feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, although this is not relevant for the achiral this compound.

The table below illustrates potential derivatization products of this compound that could be synthesized via the Mitsunobu reaction, based on the choice of nucleophile.

Nucleophile (Pronucleophile)Product Class
Carboxylic Acid (R-COOH)Ester
Phenol (Ar-OH)Ether
Imide (e.g., Phthalimide)N-Substituted Imide
Sulfonamide (R-SO₂NH₂)N-Substituted Sulfonamide
Thiol (R-SH)Thioether

Derivatization Strategies and Synthesis of 5 Iodo 2 Nitrophenyl Methanol Analogs

Synthesis of Analogs with Varied Aromatic Substituents

The introduction of different substituents onto the aromatic ring of (5-iodo-2-nitrophenyl)methanol can significantly influence its chemical reactivity and physical properties. These modifications are typically achieved through multi-step synthetic sequences starting from appropriately substituted precursors.

The electronic nature of substituents on the benzene (B151609) ring plays a pivotal role in the reactivity of the benzylic alcohol and the aromatic system itself.

Electron-Donating Groups (EDGs): The introduction of electron-donating groups, such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), generally increases the electron density of the aromatic ring. This enhancement in electron density can facilitate electrophilic aromatic substitution reactions, should further functionalization of the ring be desired. However, the primary impact is on the reactivity of the existing functional groups. For instance, an EDG positioned ortho or para to the nitro group can influence its reduction potential.

Synthesis: Analogs bearing EDGs can be synthesized from commercially available substituted iodonitrotoluenes or iodoanisoles, followed by benzylic bromination and subsequent hydrolysis to the alcohol.

Electron-Withdrawing Groups (EWGs): Conversely, the presence of additional electron-withdrawing groups, such as a cyano (-CN) or a trifluoromethyl (-CF₃) group, further deactivates the aromatic ring towards electrophilic attack. lumenlearning.com These groups enhance the electrophilic character of the benzylic carbon, potentially influencing the reactivity of the hydroxyl group. The strong electron-withdrawing nature of the nitro group already present significantly deactivates the ring. lumenlearning.com

Synthesis: The synthesis of analogs with EWGs often requires starting materials that already contain the desired substituent pattern, as direct introduction onto the deactivated ring can be challenging.

Table 1: Representative Examples of this compound Analogs with Varied Electronic Substituents and their Expected Reactivity Trends.

Substituent (R)PositionElectronic EffectExpected Impact on Ring Reactivity (Electrophilic Aromatic Substitution)Expected Impact on Nitro Group Reduction
-OCH₃4Electron-DonatingActivationMay slightly hinder reduction
-CH₃4Electron-DonatingActivationMay slightly hinder reduction
-Cl4Electron-Withdrawing (Inductive), Electron-Donating (Resonance)DeactivationMay facilitate reduction
-CN4Electron-WithdrawingStrong DeactivationFacilitates reduction

The relative positions of the iodo, nitro, and methanol (B129727) groups on the aromatic ring have a profound impact on the molecule's reactivity and steric environment. For instance, a positional isomer such as (2-iodo-5-nitrophenyl)methanol (B12849663) would exhibit different chemical behavior compared to this compound.

In (2-iodo-5-nitrophenyl)methanol, the hydroxyl group is ortho to the bulky iodine atom, which could introduce steric hindrance in reactions involving the hydroxyl group. Furthermore, the electronic interplay between the substituents changes with their positions, affecting properties like acidity of the benzylic proton and the ease of nucleophilic aromatic substitution.

The synthesis of positional isomers typically involves starting with the corresponding isomeric nitrotoluenes, followed by iodination and subsequent functional group manipulations. The specific orientation of the functional groups in commercially available starting materials often dictates the accessible isomers. For example, the synthesis of (2-methyl-3-nitrophenyl)methanol has been reported as an intermediate in the preparation of pharmacologically active compounds. nih.gov

Functionalization at the Hydroxyl Moiety for Specific Applications

The primary alcohol functional group in this compound is a key site for derivatization, allowing for the attachment of various molecular entities to tailor the compound for specific applications.

The hydroxyl group provides a convenient handle for the covalent attachment of fluorescent probes, biotin (B1667282) tags, or other reporter molecules. This is typically achieved through esterification or etherification reactions. For example, reaction with a fluorescent carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) would yield a fluorescently labeled analog.

These tagged analogs are valuable tools in biochemical and cell biology research for tracking the localization and interactions of molecules of interest. The choice of linker between the this compound core and the probe is critical to ensure that the properties of both moieties are retained.

The hydroxyl group can be used to graft this compound onto polymeric backbones. This can be achieved by converting the alcohol to an initiator for polymerization, such as an ester of a polymerization initiator like 2-bromoisobutyryl bromide for atom transfer radical polymerization (ATRP). Alternatively, the alcohol can be reacted with a polymer that has complementary reactive groups.

Conjugation to polymers can impart new properties to the material, such as altered solubility, thermal stability, or the introduction of a specific chemical functionality onto the polymer. Iodine transfer polymerization is another method that can be utilized for creating polymers with controlled molecular weight and architecture. google.com

Modification of the Nitro Group for Altered Reactivity

The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, thereby significantly altering the chemical reactivity and potential applications of the resulting analogs.

The reduction of the nitro group is a common transformation. Depending on the reducing agent and reaction conditions, the nitro group can be selectively reduced to a nitroso, hydroxylamino, or amino group.

Reduction to an Amine: A widely used transformation is the reduction of the nitro group to an amine (-NH₂). This can be accomplished using various reagents, such as tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., H₂/Pd-C), or iron powder in acidic medium. The resulting (5-iodo-2-aminophenyl)methanol is a valuable intermediate for the synthesis of heterocycles, amides, and other nitrogen-containing compounds.

Partial Reduction: Under milder conditions, it is possible to achieve partial reduction to the corresponding nitroso or hydroxylamine (B1172632) derivatives. These functional groups have their own unique reactivity profiles and can be useful in specific synthetic contexts.

The presence of the iodine atom on the ring must be considered during these reductions, as some reducing conditions, particularly certain catalytic hydrogenation setups, could potentially lead to dehalogenation as a side reaction.

Table 2: Common Reagents for the Modification of the Nitro Group in Aromatic Compounds.

ReagentProduct Functional GroupTypical ConditionsNotes
H₂, Pd/CAmine (-NH₂)Methanol, room temperatureRisk of dehalogenation
SnCl₂·2H₂OAmine (-NH₂)Ethanol, refluxGenerally chemoselective
Fe, HClAmine (-NH₂)Aqueous ethanol, refluxClassic and cost-effective method
Zn, NH₄ClHydroxylamine (-NHOH)Water/Ethanol, room temperatureMild conditions for partial reduction

In-depth Spectroscopic Analysis of this compound Remains Elusive Due to Limited Published Data

A comprehensive review of publicly available scientific literature and chemical databases has revealed a significant lack of detailed spectroscopic and structural characterization data for the chemical compound this compound. Despite extensive searches for advanced analytical information, specific experimental data required for a thorough examination of its molecular structure and photophysical properties are not readily accessible. Consequently, a detailed article focusing on its advanced spectroscopic characterization, as outlined by the user, cannot be generated at this time.

The requested analysis was to include in-depth discussions on multi-dimensional and dynamic Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational (Infrared and Raman) spectroscopy, and Electronic Absorption (UV-Vis) and Emission (Fluorescence) spectroscopy. However, the search for specific data points such as NMR chemical shifts and coupling constants, 2D NMR correlations (COSY, HSQC, HMBC), conformational dynamics, specific vibrational frequencies, molar absorptivity, and fluorescence properties for this compound did not yield any dedicated research findings or comprehensive datasets.

While general principles and methodologies of these advanced spectroscopic techniques are well-documented for a wide range of organic molecules, their specific application and the resulting detailed structural elucidation for this compound have not been published in accessible scientific journals or deposited in public spectroscopic databases. The generation of a scientifically accurate and informative article, complete with the requested data tables and detailed research findings, is contingent upon the availability of such primary experimental data.

Further research, including the chemical synthesis and subsequent spectroscopic analysis of this compound, would be required to produce the data necessary to fulfill the detailed article outline. Without access to such empirical data, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.

Advanced Spectroscopic and Structural Characterization Methodologies in Research

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs within a crystal lattice.

A search of crystallographic databases indicates that the crystal structure of "(5-iodo-2-nitrophenyl)methanol" has not been publicly reported. Therefore, no experimental data on its solid-state structure, such as unit cell dimensions, space group, and atomic coordinates, is currently available. The determination of its crystal structure would provide invaluable information on its molecular geometry and intermolecular interactions, such as hydrogen bonding involving the hydroxyl and nitro groups, and potential halogen bonding involving the iodine atom.

Computational and Theoretical Chemistry Studies of 5 Iodo 2 Nitrophenyl Methanol

Quantum Chemical Calculations of Electronic Structure and Energetics

No published studies were found that specifically detail the quantum chemical calculations of the electronic structure and energetics of (5-iodo-2-nitrophenyl)methanol.

There are no available research articles or data repositories detailing Density Functional Theory (DFT) studies on the ground state properties of this compound. Such studies would typically provide insights into optimized molecular geometry, electronic properties such as HOMO-LUMO gap, and vibrational frequencies.

Specific ab initio calculations for the excited states of this compound have not been reported in the scientific literature. These calculations would be crucial for understanding the molecule's photophysical properties and potential photochemical reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There is no evidence of molecular dynamics (MD) simulations having been performed to analyze the conformational flexibility or intermolecular interactions of this compound. MD simulations would offer a dynamic perspective on how the molecule behaves in different environments and interacts with other molecules.

Computational Modeling of Reaction Mechanisms and Transition States

The computational modeling of reaction mechanisms and the characterization of transition states involving this compound are areas that remain to be explored.

No studies have been published that simulate the photochemical reaction pathways of this compound. Given the presence of a nitroaromatic chromophore, such simulations could predict potential light-induced reactions and their mechanisms.

Computational predictions of the reactivity and selectivity of this compound are not available in the current literature. These studies would be valuable for understanding its chemical behavior in various reaction conditions.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, UV-Vis spectra)

Computational chemistry offers powerful tools for the prediction of spectroscopic properties of molecules, providing valuable insights that complement experimental data. For "this compound," theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra, aiding in its structural confirmation and the understanding of its electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. Density Functional Theory (DFT) is a widely used method for this purpose. The typical workflow involves:

Geometry Optimization: The three-dimensional structure of "this compound" is optimized to find its most stable conformation. This is a crucial step as the chemical shifts are sensitive to the molecular geometry.

Magnetic Shielding Tensor Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated. The Gauge-Including Atomic Orbital (GIAO) method is frequently employed in these calculations.

Chemical Shift Calculation: The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). This is often done by calculating the shielding for TMS with the same level of theory and basis set and using the following equation:

δ_sample = σ_TMS - σ_sample

A hypothetical set of predicted ¹H and ¹³C NMR chemical shifts for "this compound" is presented in the tables below. These values are illustrative of what a DFT calculation might yield. The actual values would depend on the chosen functional and basis set.

Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)
H (on CH₂)4.85
H (on OH)5.60
H-38.10
H-47.50
H-67.95

This table is interactive. You can sort and filter the data.

Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-1 (CH₂)62.5
C-2 (C-NO₂)148.0
C-3125.0
C-4130.0
C-5 (C-I)92.0
C-6140.0

This table is interactive. You can sort and filter the data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. The process involves:

Ground State Calculation: An initial DFT calculation is performed to determine the electronic ground state of the molecule.

Excited State Calculation: TD-DFT is then used to calculate the energies of the electronic transitions from the ground state to various excited states.

Spectrum Generation: The calculated transition energies (which correspond to absorption wavelengths) and their oscillator strengths (which correspond to absorption intensities) are used to generate a theoretical UV-Vis spectrum.

For "this compound," the UV-Vis spectrum is expected to be influenced by the electronic transitions involving the nitro and iodo-substituted benzene (B151609) ring. The nitro group, being a strong electron-withdrawing group, and the iodine atom, with its lone pairs, will significantly affect the molecular orbitals and thus the electronic transitions.

A hypothetical prediction of the main electronic transitions for "this compound" is shown in the table below.

Predicted UV-Vis Absorption for this compound

TransitionWavelength (nm)Oscillator Strength
S₀ → S₁3200.15
S₀ → S₂2850.45
S₀ → S₃2500.30

This table is interactive. You can sort and filter the data.

These computational predictions provide a valuable framework for interpreting experimental spectra and can be particularly useful in cases where experimental data is unavailable or ambiguous.

Applications of 5 Iodo 2 Nitrophenyl Methanol in Chemical Research and Tool Development

Design and Synthesis of Photocleavable Probes and Linkers

The 2-nitrobenzyl scaffold, the parent structure of (5-iodo-2-nitrophenyl)methanol, is a cornerstone in the design of light-sensitive probes and linkers for various applications in chemistry and biology. These tools enable researchers to initiate biological processes or chemical reactions with a high degree of control.

Light-activated release systems are designed to deliver a specific substance to a target environment at a desired time. This is achieved by "caging" the substance with a photolabile group like a 2-nitrobenzyl derivative. The synthesis of such systems typically involves the formation of an ether or ester linkage between the hydroxyl group of this compound and the molecule to be released.

Upon irradiation with UV light, the 2-nitrobenzyl group undergoes an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the caged molecule and forms a 2-nitrosobenzaldehyde byproduct. The general mechanism for the photocleavage of 2-nitrobenzyl compounds is a well-understood Norrish Type II reaction. The rate and efficiency of this release can be tuned by modifying the substituents on the aromatic ring.

The ability to control processes with light has made 2-nitrobenzyl-based linkers invaluable in chemical biology. They have been used to create "caged" versions of neurotransmitters, nucleotides, peptides, and signaling molecules. The introduction of these caged compounds into a biological system allows for their activation at a specific location and time, enabling the study of complex biological pathways with high precision. For example, a caged fluorescent dye can be attached to a biomolecule via a this compound linker, allowing for its release and subsequent visualization upon light exposure.

Development of Photoremovable Protecting Groups for Synthetic Transformations

In organic synthesis, protecting groups are essential for masking reactive functional groups to prevent unwanted side reactions. Photoremovable protecting groups offer a significant advantage as they can be removed under mild conditions using light, avoiding the need for harsh chemical reagents that could damage sensitive molecules.

This compound can be used to protect a variety of functional groups. Alcohols, for instance, can be protected by forming a 5-iodo-2-nitrobenzyl ether. This is typically achieved by reacting the alcohol with a 5-iodo-2-nitrobenzyl halide under basic conditions. Similarly, carboxylic acids can be protected as 5-iodo-2-nitrobenzyl esters. The stability of these protecting groups to various chemical conditions allows for selective transformations on other parts of the molecule.

Table 1: Examples of Functional Groups Protected by 2-Nitrobenzyl Derivatives

Functional GroupProtected Form
Alcohol (R-OH)2-Nitrobenzyl Ether (R-O-CH₂-Ar-NO₂)
Carboxylic Acid (R-COOH)2-Nitrobenzyl Ester (R-COO-CH₂-Ar-NO₂)
Amine (R-NH₂)2-Nitrobenzyl Carbamate (R-NH-CO-O-CH₂-Ar-NO₂)
Phosphate (R-OPO₃H₂)2-Nitrobenzyl Phosphate Ester

Note: "Ar" represents the 5-iodo-2-nitrophenyl group.

The efficiency of photo-deprotection is a critical parameter for a photoremovable protecting group and is often described by the quantum yield (Φ), which is the number of molecules undergoing a specific event (in this case, cleavage) per photon absorbed. The quantum yield of 2-nitrobenzyl derivatives is influenced by the substituents on the aromatic ring and the nature of the leaving group.

Table 2: General Factors Influencing Photo-deprotection Efficiency

FactorEffect on Efficiency
Substituents on the aromatic ringCan alter the absorption wavelength and quantum yield.
Nature of the leaving groupThe stability of the released anion can affect the cleavage rate.
SolventThe polarity and hydrogen-bonding ability of the solvent can influence the reaction pathway.
Wavelength of irradiationMatching the irradiation wavelength to the absorption maximum of the chromophore is crucial for efficient cleavage.

Integration into Advanced Materials and Controlled Release Systems (Non-Biomedical)

The principles of photocleavage using 2-nitrobenzyl derivatives have been extended to materials science for the development of photoresponsive polymers and controlled release systems in non-biomedical contexts. By incorporating this compound as a linker within a polymer backbone or as a pendant group, materials can be designed to change their properties, such as solubility or mechanical strength, upon light exposure.

For example, a hydrophobic drug could be encapsulated within a hydrophilic polymer matrix and linked to the polymer via a 5-iodo-2-nitrobenzyl ester. Upon irradiation, the linker would cleave, releasing the drug in a controlled manner. This technology has potential applications in areas such as photolithography, data storage, and the development of smart coatings. The integration of these photolabile moieties allows for the fabrication of materials that can be precisely patterned or degraded with light.

Polymer and Supramolecular Chemistry Applications

The incorporation of photolabile groups like the o-nitrobenzyl moiety into larger molecular assemblies is a powerful strategy for creating dynamic materials that respond to light. In the realm of polymer chemistry, this compound can be utilized as a monomer or a functionalizing agent to introduce photosensitive properties into polymer chains. When integrated into a polymer backbone or as a pendant group, the 5-iodo-2-nitrobenzyl unit can act as a photocleavable linker. Upon irradiation with UV light, the ester or ether linkage formed from the benzylic alcohol of this compound undergoes cleavage, leading to the degradation of the polymer network or the release of a tethered molecule. This process is valuable for creating photodegradable plastics, photoresists in microlithography, and smart materials that change their properties on demand.

In supramolecular chemistry, this compound and its derivatives can be employed as building blocks for the construction of light-responsive host-guest systems, such as molecular cages and capsules. The iodo-substituent can participate in halogen bonding, a directional non-covalent interaction, which can be exploited in the design of self-assembled architectures. The photocleavable nature of the o-nitrobenzyl group allows for the controlled disassembly of these supramolecular structures upon light exposure, enabling the release of encapsulated guest molecules. This functionality is of significant interest for applications in drug delivery and the development of chemical sensors.

Application AreaRole of this compoundPotential Outcome
Polymer Chemistry Monomer or functionalizing agentPhotodegradable polymers, photoresists
Supramolecular Chemistry Building block for host-guest systemsLight-responsive molecular cages, controlled release
Materials Science Component of smart materialsMaterials with tunable properties

Photocontrolled Release in Microfluidic or Nanosystems

The precise spatial and temporal control offered by light makes photolabile compounds like this compound highly valuable for applications in microfluidics and nanosystems. In microfluidic devices, surfaces can be functionalized with this compound to act as a "photocleavable linker" for the immobilization of biomolecules or other chemical species. This allows for the capture of target molecules within the microchannels and their subsequent release at a specific time and location by applying a focused light source. This "catch and release" strategy is particularly useful for applications in diagnostics and high-throughput screening.

In the realm of nanosystems, this compound can be incorporated into the structure of nanoparticles, liposomes, or micelles. These nanosystems can be loaded with a therapeutic agent or a fluorescent probe. The photocleavable linker serves to either tether the payload to the nanoparticle or to be an integral part of the nanoparticle's shell. Upon irradiation, the linker is cleaved, triggering the release of the encapsulated content. The heavy iodine atom in this compound may also offer the potential for imaging applications, such as in X-ray computed tomography, providing a dual function of imaging and therapeutic release.

SystemFunction of this compoundExample Application
Microfluidics Photocleavable surface linkerSpatiotemporal release of captured analytes
Nanoparticles Component of the nanoparticle shell or linker for cargoTargeted drug delivery with light-triggered release
Liposomes/Micelles Photolabile component of the lipid bilayer or coreControlled release of encapsulated molecules

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

Beyond its applications based on photolability, this compound is a versatile building block in synthetic organic chemistry, providing access to a wide array of more complex molecular architectures.

Precursor for Advanced Building Blocks in Synthetic Chemistry

The functional groups present in this compound—a primary alcohol, a nitro group, and an iodo group on an aromatic ring—offer multiple handles for chemical modification. The alcohol can be easily oxidized to the corresponding aldehyde, 2-nitro-5-iodobenzaldehyde, which is a valuable precursor for the synthesis of various heterocyclic compounds. The nitro group can be reduced to an amine, opening up pathways to anilines and their derivatives, which are common scaffolds in pharmaceuticals and materials. The iodo substituent is particularly useful as it can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents at the 5-position of the benzene (B151609) ring. This versatility makes this compound a valuable starting material for the construction of highly functionalized aromatic compounds that can be further elaborated into complex target molecules. Its use in solid-phase organic synthesis as a linker that can be cleaved under specific conditions to release the synthesized molecule is also an area of active research.

Functional GroupTransformationResulting FunctionalitySynthetic Utility
Alcohol (-CH₂OH) OxidationAldehyde (-CHO)Precursor for heterocycles, imines
**Nitro (-NO₂) **ReductionAmine (-NH₂)Access to anilines, amides, diazonium salts
Iodo (-I) Cross-couplingC-C or C-N bondsIntroduction of diverse substituents

Use in Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. The aldehyde derivative of this compound, 2-nitro-5-iodobenzaldehyde, is a suitable carbonyl component for various MCRs, including the Ugi and Passerini reactions.

In an Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form a bis-amide. The use of 2-nitro-5-iodobenzaldehyde in this reaction would lead to the formation of a complex product bearing the substituted phenyl ring, which can then be further modified. For instance, the Ugi adduct can undergo subsequent intramolecular cyclization reactions to generate diverse heterocyclic scaffolds, such as diketopiperazines, which are privileged structures in medicinal chemistry. One notable application involves the use of a modified Ugi reaction with 2-nitrobenzylamine (a related compound) as a protected ammonia equivalent, where the nitrobenzyl group is later removed, showcasing the utility of the o-nitrobenzyl moiety in facilitating complex transformations. The presence of the iodo and nitro groups on the aromatic ring of the product provides opportunities for post-MCR modifications, further increasing the molecular diversity that can be achieved from a single MCR.

Similarly, in the Passerini three-component reaction, an aldehyde, a carboxylic acid, and an isocyanide react to form an α-acyloxy carboxamide. The incorporation of the 5-iodo-2-nitrophenyl group through this reaction provides a straightforward route to highly functionalized acyclic molecules that can serve as precursors for the synthesis of more elaborate structures. The steric and electronic effects of the iodo and nitro substituents can influence the stereochemical outcome of these reactions, a factor that can be exploited in asymmetric synthesis.

Future Research Directions and Unexplored Avenues for 5 Iodo 2 Nitrophenyl Methanol

Investigation of Novel Photophysical Properties and Applications

The core functionality of (5-iodo-2-nitrophenyl)methanol is rooted in its photochemical reactivity. While the general mechanism for 2-nitrobenzyl photolysis is understood, the specific influence of the iodine substituent has not been extensively characterized. nih.govnih.gov Future research should focus on a detailed investigation of its photophysical properties.

A primary avenue of research would be to explore the "heavy-atom effect" induced by the iodine atom. This effect is known to promote intersystem crossing from the excited singlet state to the triplet state. An enhanced triplet state yield could open pathways for novel applications, such as:

Photosensitization: The triplet state could be harnessed to sensitize the formation of singlet oxygen, a reactive oxygen species used in photodynamic therapy (PDT) to induce localized cell death. This would create a dual-action molecule capable of both photoreleasing a therapeutic agent and generating a phototoxic effect.

Dual-Wavelength Activation: The modified electronic properties due to the iodo-substituent may allow for more nuanced photochemical reactions, potentially enabling orthogonal control over different caged compounds through selective wavelength excitation.

Furthermore, the iodine atom provides a handle for creating derivatives with significantly altered absorption spectra. Research into synthesizing analogues with extended conjugation could shift the absorption maximum to longer, less biologically damaging wavelengths (the "therapeutic window" in the red or near-infrared region). instras.com This is a critical goal in the development of photocages for in vivo applications. nih.gov

Table 1: Potential Photophysical Research Directions
Research DirectionKey Parameter to InvestigatePotential Application
Heavy-Atom Effect AnalysisTriplet state quantum yield, Singlet oxygen generationPhotodynamic Therapy (PDT), Dual-action drug delivery
Spectroscopic CharacterizationOne- and two-photon absorption cross-sectionsDeep-tissue imaging and uncaging
Synthesis of Red-Shifted AnaloguesMaximum absorption wavelength (λmax)In vivo phototherapeutics with enhanced penetration
Photocleavage Quantum YieldEfficiency of photoreleaseHigh-efficiency probes for biological systems

Exploration of Asymmetric Synthesis and Chiral Analogues

The benzylic alcohol moiety in this compound is prochiral, meaning the introduction of a substituent at the carbinol carbon would create a chiral center. The development of methods for the asymmetric synthesis of such chiral analogues is a significant and unexplored area. nih.gov Future work should target the development of catalytic, enantioselective methods to access these molecules.

Strategies could include:

Asymmetric reduction of the corresponding ketone, (5-iodo-2-nitrophenyl)ketone, using chiral catalysts.

Catalytic asymmetric addition of nucleophiles to 5-iodo-2-nitrobenzaldehyde (B3208994).

Palladium/Copper co-catalyzed asymmetric benzylic substitution reactions, which have shown promise for creating stereocenters at the benzyl (B1604629) position. nih.gov

The resulting chiral this compound analogues could have important applications. wikipedia.org Chiral photocages could be used for the stereoselective release of drugs, enabling the study of enantiomer-specific biological activities. Moreover, these chiral building blocks could serve as precursors for the synthesis of complex, enantiopure molecules in medicinal chemistry and materials science. rsc.org

Table 2: Proposed Asymmetric Synthesis Strategies
Synthetic MethodPotential Catalyst SystemKey Advantage
Asymmetric Ketone ReductionNoyori-type ruthenium catalysts, Chiral oxazaborolidinesHigh enantioselectivity for a broad range of ketones
Asymmetric Nucleophilic AdditionChiral zinc or titanium complexesDirect formation of the chiral alcohol center
Enantio- and Diastereodivergent SubstitutionPd/Cu dual catalysis with chiral ligandsAccess to all four stereoisomers from the same starting materials nih.gov

Development of Sustainable and Environmentally Benign Synthesis Routes

Traditional methods for synthesizing nitroaromatic compounds often rely on harsh conditions, such as the use of strong acids (e.g., nitric and sulfuric acid), which raise environmental and safety concerns. orgchemres.org A crucial future direction is the development of "green" synthetic routes to this compound and its precursors.

Research in this area should focus on several key principles of green chemistry:

Alternative Nitrating Agents: Exploring milder and more selective nitrating agents, such as ionic liquids like 1,3-disulfonic acid imidazolium (B1220033) nitrate, or metal-free photocatalytic ipso-nitration of arylboronic acids. orgchemres.orgorganic-chemistry.org

Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or supercritical fluids. nih.gov Catalyst-free, water-mediated nucleophilic substitution reactions represent a promising approach. nih.gov

Photochemical Synthesis: Investigating photochemical nitration methods that can proceed under ambient conditions, potentially using UV radiation to generate NO2• radicals for the reaction. researchgate.net

Biocatalysis: Engineering enzymes that can perform regioselective nitration or iodination on aromatic precursors, offering a highly sustainable and specific synthetic pathway.

Adopting these methods would not only reduce the environmental impact of producing this valuable compound but could also lead to higher yields and selectivities, making the synthesis more efficient and cost-effective. ejcmpr.comacs.org

Advanced Materials Science Applications beyond Current Scope

The ortho-nitrobenzyl moiety is already a valuable tool in materials science, used to create photodegradable hydrogels, photo-patternable surfaces, and light-responsive polymers. researchgate.net The unique structure of this compound, with its photocleavable unit and a reactive iodine atom, opens the door to creating more sophisticated and multifunctional materials.

Future research could explore:

Dual-Functional Polymers: Incorporating the molecule as a monomer into a polymer chain. The nitrobenzyl group would allow for photodegradation, while the iodine atom serves as a site for post-polymerization modification via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This would enable the creation of complex, smart materials whose properties can be altered in multiple ways.

Functionalized Nanoparticles: Grafting this compound onto the surface of gold or silica (B1680970) nanoparticles. The photocleavable linker could be used for light-triggered release of cargo, while the iodine atom could be used to attach targeting ligands or imaging agents, creating theranostic platforms.

Photo-rewritable Surfaces: Designing self-assembled monolayers where the molecule is attached to a surface. Light could cleave the molecule, changing the surface chemistry, while the exposed iodo-group could be used to "write" new chemical information onto the surface through subsequent reactions.

These avenues would leverage the molecule's dual functionality to build advanced materials with applications in fields ranging from regenerative medicine to microelectronics. sci-hub.ru

Integration with Emerging Technologies in Chemical Biology Research

The ability to control biological processes with spatiotemporal precision is a central goal of chemical biology. nih.gov Photocleavable linkers based on the 2-nitrobenzyl scaffold are instrumental in this field. lifetein.combroadpharm.com this compound is well-positioned for integration into the next generation of chemical biology tools.

Unexplored applications to be investigated include:

Multi-modal Probes: The iodine atom can serve as a heavy atom for X-ray crystallography or as a site for introducing a radioactive isotope (e.g., ¹²⁵I or ¹³¹I) for radioimaging. A probe built from this scaffold could be tracked within a biological system using one imaging modality (e.g., PET or SPECT) and then have its payload released at a specific site using light.

Photoaffinity Labeling: The 2-nitrobenzyl alcohol can act as a photoreactive group with selectivity for amines, allowing for phototriggered labeling and crosslinking of biomolecules to study protein-protein interactions. rsc.org

Controlled Gene Editing: Developing photocaged guide RNAs for CRISPR-Cas9 systems. By caging a critical nucleotide with a this compound derivative, the gene-editing machinery could be kept inactive until it is activated by light at a specific time and location within the cell or organism.

Advanced Drug Delivery: Designing photocleavable linkers for antibody-drug conjugates (ADCs). nih.gov The linker would remain stable in circulation but could be cleaved by light upon reaching a tumor site, releasing a potent cytotoxic drug with high precision and minimizing off-target toxicity. researchgate.net

These research directions would position this compound as a key component in the development of sophisticated tools to dissect and control complex biological systems.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (5-iodo-2-nitrophenyl)methanol?

  • Methodological Answer : A modified Suzuki-Miyaura cross-coupling reaction can be employed using 1-iodo-2-nitrobenzene as the starting material. Palladium(II) acetate (0.03 mmol) and potassium carbonate (3 mmol) in a methanol-water solvent system (5:1 v/v) at 50–60°C under nitrogen atmosphere yield efficient coupling. Reaction progress should be monitored via GC-MS, with samples filtered through silica gel to isolate intermediates .

Q. How can the purity of this compound be verified after synthesis?

  • Methodological Answer : Recrystallization from methanol is recommended for purification. Crystallization kinetics can be optimized by slow solvent evaporation over 8 days at room temperature. Post-crystallization, purity should be confirmed via HPLC (C18 column, methanol/water mobile phase) and melting point analysis, comparing results with thermodynamic databases like NIST Standard Reference Data .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • FT-IR to identify functional groups (e.g., -OH stretch at ~3300 cm⁻¹, nitro group absorption at ~1520 cm⁻¹).
  • 1H/13C NMR to resolve aromatic protons (δ 7.5–8.5 ppm for nitro-substituted benzene) and the hydroxymethyl group (δ 4.5–5.0 ppm).
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (C₇H₆INO₃; theoretical ~294.94 g/mol) .

Advanced Research Questions

Q. How do electronic effects of the nitro and iodo substituents influence the reactivity of this compound?

  • Methodological Answer : The nitro group’s strong electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitutions to the para position relative to itself. The iodine substituent acts as a weak ortho/para director due to its polarizability. Computational methods (DFT calculations) can model charge distribution, while experimental validation involves nitration or halogenation reactions to assess regioselectivity .

Q. How can conflicting data from spectroscopic analysis be resolved?

  • Methodological Answer : Contradictions in NMR or IR data may arise from solvent interactions or tautomerism. Strategies include:

  • Variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomerism).
  • X-ray crystallography to unambiguously determine molecular geometry (e.g., bond angles around the nitro group).
  • Cross-validation with reference data from authoritative databases like NIST or PubChem .

Q. What strategies mitigate decomposition during storage or reactions?

  • Methodological Answer : The compound’s nitro group is susceptible to photodegradation. Recommendations:

  • Store in amber vials under inert gas (argon) at –20°C.
  • Add stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w to radical-sensitive reactions.
  • Monitor degradation via TLC or LC-MS, comparing retention times with fresh samples .

Q. How can the compound’s solubility be optimized for biological assays?

  • Methodological Answer : Due to low aqueous solubility, use co-solvents like DMSO (≤10% v/v) or β-cyclodextrin inclusion complexes. Solubility parameters (Hansen solubility parameters) should be calculated to identify optimal solvents. For in vitro studies, sonicate mixtures at 40 kHz for 15 minutes to enhance dispersion .

Data Analysis & Experimental Design

Q. What statistical methods are suitable for analyzing reaction yield variations?

  • Methodological Answer : Use multivariate analysis (e.g., PCA or PLS regression) to correlate variables like temperature, catalyst loading, and solvent ratio with yield. Design of Experiments (DoE) software (e.g., JMP or Minitab) can identify significant factors and interactions. Replicate reactions (n ≥ 3) to calculate confidence intervals .

Q. How should researchers address batch-to-batch variability in synthesis?

  • Methodological Answer : Implement Quality-by-Design (QbD) principles:

  • Define Critical Process Parameters (CPPs) via risk assessment (e.g., reaction time, purity of starting materials).
  • Use PAT (Process Analytical Technology) tools like inline NIR spectroscopy for real-time monitoring.
  • Establish acceptance criteria for intermediates (e.g., ≥95% purity by HPLC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.